Conformational Flexibility: Azepane vs. Piperidine
Methyl azepane-4-carboxylate features a seven-membered ring that exhibits greater conformational flexibility than six-membered piperidine analogs. This flexibility is a direct consequence of ring size, as azepane rings adopt a folded conformation that is sterically inaccessible to piperidine, enabling unique vectorial orientations of substituents and improved access to complex receptor subsites . In a comparative study of iminosugar inhibitors, the seven-membered L-ido-azepane (40b) demonstrated an IC50 of 80 µM against a glucosidase target, which is nearly twice the activity (i.e., 2-fold higher potency) of the corresponding six-membered D-gluco-piperidine miglustat drug (40a) [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 80 µM (L-ido-azepane derivative, representative azepane scaffold) |
| Comparator Or Baseline | Miglustat (D-gluco-piperidine, six-membered ring): IC50 = ~160 µM (derived from statement 'near twice the activity') |
| Quantified Difference | ~2-fold lower IC50 (higher potency) for azepane vs. piperidine |
| Conditions | α-glucosidase inhibition assay; compounds with N-hydroxyethyl substituent; DNJ as reference (IC50 = 134 µM) |
Why This Matters
The enhanced conformational flexibility of the seven-membered azepane ring translates into measurably improved target engagement, which is critical when optimizing lead compounds for challenging biological targets with deep or sterically constrained active sites.
- [1] Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. Pharmaceuticals, 2019, 12(3), 108. View Source
